molecular formula C12H7BrFNO B8303678 (6-Bromopyridin-2-yl)-(4-fluorophenyl)-methanone

(6-Bromopyridin-2-yl)-(4-fluorophenyl)-methanone

Cat. No. B8303678
M. Wt: 280.09 g/mol
InChI Key: ZSCAFBWJZFKPMZ-UHFFFAOYSA-N
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Patent
US08927550B2

Procedure details

To a chilled (0° C.) solution of (6-bromopyridin-2-yl)-(4-fluorophenyl)-methanol (6.2 g, 22 mmol) in dichloromethane (88 mL) is added pyridinium chlorochromate (PCC) (7.1 g, 33 mmol). The reaction mixture is allowed to warm to room temperature. After 5 hours, the reaction mixture is concentrated and purified by silica gel chromatography eluting with 10% EtOAc in hexanes to afford (6-bromopyridin-2-yl)-(4-fluorophenyl)-methanone.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[OH:9])[CH:5]=[CH:4][CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Br:1][C:2]1[N:7]=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(O)C1=CC=C(C=C1)F
Name
Quantity
88 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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